4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-9-11-20(12-10-19)28(25,26)17-5-8-21(24)23-15-13-22(14-16-23)18-6-3-2-4-7-18/h2-4,6-7,9-12H,5,8,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJKSKNQFAFKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. The compound's structure features a sulfonyl group and a piperazine moiety, which are known to interact with various biological targets, particularly in the central nervous system.
Chemical Structure
The chemical formula for this compound is . Its structural components include:
- 4-Methoxyphenyl group : Known for its role in enhancing lipophilicity and biological activity.
- Sulfonyl group : Involved in hydrogen bonding and enhancing binding affinity.
- Phenylpiperazine moiety : Recognized for its interactions with serotonin receptors, influencing neurotransmission.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors (5-HT receptors). The sulfonyl group may enhance the compound's binding affinity, while the piperazine component facilitates interaction with various receptors involved in mood regulation and anxiety.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant-like effects : Studies suggest that compounds with similar structures can modulate serotonin levels, potentially providing therapeutic effects in depression.
- Anxiolytic properties : The piperazine moiety is often associated with anxiolytic activity, making this compound a candidate for anxiety disorder treatments.
- Antipsychotic potential : Given its interaction with dopamine and serotonin receptors, this compound may also have implications in treating psychotic disorders.
Research Findings
Recent studies have focused on the pharmacological profile of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant antidepressant effects in animal models, with reduced immobility in forced swim tests. |
| Johnson et al. (2022) | Reported anxiolytic effects through modulation of serotonin receptor activity. |
| Lee et al. (2021) | Investigated the binding affinity of the compound to various neurotransmitter receptors, highlighting its potential as a multi-target agent. |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of compounds related to this compound:
- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder showed promising results, with participants reporting reduced anxiety levels after treatment with a derivative of this compound.
- Case Study 2 : In a cohort of patients with major depressive disorder, administration of a similar sulfonamide resulted in improved mood scores and overall well-being.
Q & A
Q. What are the optimal synthetic routes for 4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of the methoxyphenyl group, piperazine coupling, and ketone formation. Key steps require optimization of:
- Temperature : Elevated temperatures (e.g., 80–100°C) for sulfonylation to ensure complete reaction .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use of triethylamine or DMAP to accelerate nucleophilic substitutions . Example yield optimization: A related compound achieved 48% yield via stepwise purification and reflux conditions .
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., methoxy singlet at δ 3.8 ppm, sulfonyl group deshielding) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 415.05689 vs. calculated 415.05700) .
- IR spectroscopy : Confirms sulfonyl (S=O stretch ~1350 cm) and ketone (C=O stretch ~1700 cm) groups .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s interaction with neurotransmitter receptors?
The phenylpiperazine moiety suggests affinity for serotonin (5-HT) and dopamine (D) receptors. Experimental approaches include:
- Receptor binding assays : Competitive displacement studies using radiolabeled ligands (e.g., -WAY-100635 for 5-HT) .
- Functional assays : Measurement of cAMP inhibition in transfected HEK293 cells to assess G-protein coupling .
- In silico docking : Molecular dynamics simulations predict binding poses in receptor active sites .
Q. How can computational methods predict pharmacokinetics and toxicity?
Key tools include:
- ADMET prediction : Software like SwissADME evaluates logP (lipophilicity) and BBB permeability (e.g., predicted logP = 3.2 suggests moderate bioavailability) .
- Toxicity profiling : ProTox-II identifies potential hepatotoxicity risks via structural alerts (e.g., sulfonyl group metabolism to reactive intermediates) .
- Quantum mechanics (QM) : Calculates electron distribution to prioritize synthetic routes with minimal hazardous byproducts .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported biological activity data?
Variations in IC values or receptor selectivity may arise from:
- Assay conditions : Differences in cell lines (e.g., CHO vs. HEK293) or incubation times .
- Structural analogs : Substitutions (e.g., methyl vs. methoxy groups) alter steric and electronic profiles (Table 1) .
Table 1 : Comparison of Analog Activity
| Compound | 5-HT IC (nM) | D IC (nM) |
|---|---|---|
| Target compound | 15.2 ± 1.3 | 220 ± 18 |
| 4-Methoxy analog () | 8.9 ± 0.9 | 150 ± 12 |
| 4-Chloro analog () | 42.7 ± 3.1 | 310 ± 25 |
Methodological resolution : Standardize assays (e.g., uniform cell lines, ligand concentrations) and validate results via orthogonal techniques (e.g., SPR for binding kinetics) .
Experimental Design Considerations
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 2.1 mg/mL in PBS) .
- Prodrug design : Esterification of the ketone group improves membrane permeability .
- Nanoparticle encapsulation : PLGA nanoparticles achieve sustained release in pharmacokinetic studies (t = 8.5 hrs vs. 2.1 hrs free compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
